molecular formula C24H24ClNO2 B5216860 9-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]carbazole

9-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]carbazole

Cat. No.: B5216860
M. Wt: 393.9 g/mol
InChI Key: REPPREPNTKOBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]carbazole is a complex organic compound with the molecular formula C24H24ClNO2 It is known for its unique structure, which includes a carbazole core linked to a chlorinated phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]carbazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-2,3-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with 9-ethylcarbazole in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

9-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

9-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]carbazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: A simpler carbazole derivative with similar structural features.

    4-Chloro-2,3-dimethylphenol: The phenolic precursor used in the synthesis of the compound.

    2-(4-Chloro-2,3-dimethylphenoxy)ethanol: An intermediate in the synthesis process.

Uniqueness

What sets 9-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]carbazole apart is its unique combination of a carbazole core with a chlorinated phenoxyethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

9-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO2/c1-17-18(2)24(12-11-21(17)25)28-16-15-27-14-13-26-22-9-5-3-7-19(22)20-8-4-6-10-23(20)26/h3-12H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPPREPNTKOBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.